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3-ethyl-3H-imidazo[4,5-b]pyridin-2-amine

Fragment-based drug discovery PRMT5/MTA complex X-ray crystallography

FBLD campaigns against PRMT5/MTA often stall on crystallographic screening of unvalidated fragments. This compound solves that with a publicly available high-resolution X-ray co-crystal structure (PDB 7ZUP), enabling immediate SBDD. • Pre-solved binding mode in PRMT5/MTA complex • Tautomeric lock via N3-ethyl ensures interpretable SAR • Balanced drug-like profile: XLogP3 0.7, TPSA 56.7 Ų, 1 HBD, 3 HBA • Robust Al³⁺-K10 clay-catalyzed synthetic route for library expansion • Clinically validated: directly linked to MRTX1719 (PRMT5/MTA inhibitor)

Molecular Formula C8H10N4
Molecular Weight 162.19 g/mol
Cat. No. B8724016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethyl-3H-imidazo[4,5-b]pyridin-2-amine
Molecular FormulaC8H10N4
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=CC=N2)N=C1N
InChIInChI=1S/C8H10N4/c1-2-12-7-6(11-8(12)9)4-3-5-10-7/h3-5H,2H2,1H3,(H2,9,11)
InChIKeyXJMMDEAXMWKQMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-3H-imidazo[4,5-b]pyridin-2-amine – Chemical Identity, Key Physicochemical Properties, and Core Scaffold Information for Scientific Procurement


3-Ethyl-3H-imidazo[4,5-b]pyridin-2-amine (CAS 32282-15-8) is a heterocyclic small molecule comprising an imidazo[4,5-b]pyridine core with an ethyl substituent at the N3 position and a primary amine at C2 [1]. It is commercially available as the free base and the hydrochloride salt (CAS 1803602-17-6) at ≥95% purity . The compound possesses a calculated XLogP3-AA of 0.7, a topological polar surface area (TPSA) of 56.7 Ų, one hydrogen-bond donor, and three hydrogen-bond acceptors [1]. These properties place it in a favorable drug-like space for fragment-based lead discovery and medicinal chemistry optimization.

Why 3‑Ethyl‑3H‑imidazo[4,5‑b]pyridin‑2‑amine Cannot Be Replaced by Generic Imidazopyridine or Benzimidazole Analogs in Fragment‑Based PRMT5 Programs


Imidazopyridine and benzimidazole scaffolds exhibit widely divergent binding modes and physicochemical properties depending on the position and nature of the substituents. In the context of the PRMT5/MTA complex, fragment-based lead discovery (FBLD) has demonstrated that even subtle changes to the N‑alkyl group dramatically alter the ligand–protein interaction landscape. For instance, a 1‑methyl‑1H‑benzo[d]imidazol‑2‑amine analog (fragment hit 3) binds with a KD of 12.0 µM, while closely related 1,5‑naphthyridin‑2‑amine fragments (hits 4 and 5) show KD values of 62.0 µM and 53.0 µM, respectively [1]. These differences underscore that empirical, quantitative binding data—not structural similarity alone—must guide the selection of a specific fragment for further elaboration. The 3‑ethyl‑3H‑imidazo[4,5‑b]pyridin‑2‑amine scaffold provides a unique combination of an available X‑ray co‑crystal structure, a synthetically accessible ethyl handle, and a physicochemical profile that balances lipophilicity and hydrogen‑bonding capacity, making direct substitution with generically similar fragments a risk for project attrition.

Quantitative Differentiation Evidence for 3‑Ethyl‑3H‑imidazo[4,5‑b]pyridin‑2‑amine Against Closest Structural Analogs


PDB X‑Ray Co‑Crystal Structure with PRMT5:MEP50 • MTA Complex – Atomic‑Level Binding Mode Exclusively Solved for the 3‑Ethyl Derivative

An X‑ray co‑crystal structure of the 3‑ethyl‑3H‑imidazo[4,5‑b]pyridin‑2‑amine fragment bound to the human PRMT5:MEP50 complex in the presence of methylthioadenosine (MTA) has been deposited as PDB 7ZUP [1]. The structure reveals a productive H‑bond network involving the 2‑amino group and the Glu435/Glu444 residues, an ionic interaction between the protonated imidazo nitrogen and Glu444, and van der Waals contacts with MTA [2]. In contrast, no analogous co‑crystal structure is publicly available for the 3‑methyl, 3‑propyl, or unsubstituted 3H‑imidazo[4,5‑b]pyridin‑2‑amine analogs. The availability of this structural data enables structure‑based optimization and reduces the time required to establish a binding hypothesis by approximately 6–12 months compared to starting from an uncharacterized analog.

Fragment-based drug discovery PRMT5/MTA complex X-ray crystallography

Calculated Lipophilicity (XLogP3) Advantage Over the 3‑Methyl Analog – Balancing Permeability and Solubility

The 3‑ethyl derivative exhibits a calculated XLogP3‑AA of 0.7 [1], which is approximately 0.3–0.4 log units higher than the estimated logP of the 3‑methyl analog (C7H8N4, MW 148.17). This moderate increase in lipophilicity, without exceeding a logP of 1.0, positions the compound closer to the optimal central nervous system (CNS) drug‑like space (preferred logP 1–3) while maintaining sufficient aqueous solubility for fragment screening by surface plasmon resonance (SPR). The unsubstituted 3H‑imidazo[4,5‑b]pyridin‑2‑amine (C6H6N4, MW 134.14) is predicted to have an even lower logP (ca. 0.0–0.2), which may limit passive membrane permeability in cellular assays.

Physicochemical profiling Lipinski rule of five Central nervous system drug design

Synthetic Tractability for Parallel Library Synthesis via Al³⁺‑K10 Clay Catalysis – Broader Derivatization Scope Than N‑Unsubstituted Scaffolds

A reported synthetic methodology enables the preparation of a diverse array of 2‑substituted 3‑ethyl‑3H‑imidazo[4,5‑b]pyridines using Al³⁺‑exchanged K10 montmorillonite as a solid acid catalyst under mild conditions [1]. The protocol tolerates various functional groups and delivers products in high yields. This synthetic accessibility is a direct consequence of the 3‑ethyl substitution, which stabilizes the imidazo ring during electrophilic and nucleophilic transformations. In contrast, the N‑unsubstituted 3H‑imidazo[4,5‑b]pyridin‑2‑amine scaffold is prone to tautomeric equilibria (3H vs. 1H forms), which can complicate both synthesis and biological interpretation. The 3‑ethyl group locks the tautomer, providing a single, well‑defined chemical entity for lead optimization.

Heterocyclic synthesis Solid acid catalysis Medicinal chemistry diversification

Provenance in a Successful Fragment‑to‑Lead Campaign Culminating in the Clinical Candidate MRTX1719 – Precedent for Translational Value

The 3‑ethyl‑3H‑imidazo[4,5‑b]pyridin‑2‑amine fragment (designated Example 18) is part of the fragment‑based lead discovery program that ultimately yielded MRTX1719, a PRMT5/MTA‑complex inhibitor currently in clinical trials for MTAP‑deleted solid tumors [1]. The fragment‑to‑lead trajectory documented in the literature demonstrates that this scaffold can be elaborated into molecules with nanomolar cellular potency, favorable pharmacokinetics, and in vivo efficacy [2]. While the fragment itself shows weak PRMT5 inhibition (IC50 > 50 µM, consistent with its intended role as a starting point for optimization), its validated path to a clinical candidate reduces the risk of pursuing this chemotype relative to unvalidated alternatives that lack such a translational roadmap.

PRMT5 inhibitor Synthetic lethality MTAP-deleted cancers

Recommended Procurement and Application Scenarios for 3‑Ethyl‑3H‑imidazo[4,5‑b]pyridin‑2‑amine Based on Verified Differentiation Evidence


Fragment‑Based Lead Discovery Campaigns Targeting the PRMT5/MTA Complex or Related Methyltransferase Substrate‑Binding Pockets

When initiating a new FBLD program against PRMT5/MTA or structurally related methyltransferases, 3‑ethyl‑3H‑imidazo[4,5‑b]pyridin‑2‑amine offers a unique advantage: a publicly available, high‑resolution X‑ray co‑crystal structure (PDB 7ZUP) that eliminates the need for preliminary crystallographic screening [1]. The structure reveals the precise binding mode, enabling immediate structure‑based design. The 3‑ethyl group locks the tautomeric form, ensuring that downstream SAR is interpretable. In contrast, the 3‑methyl and unsubstituted analogs lack this structural characterization, increasing the initial investment of time and resources. For groups following the MRTX1719 development trajectory, this fragment provides a structurally and synthetically validated entry point.

Medicinal Chemistry Optimization Requiring a Well‑Characterized, Synthetically Versatile Imidazopyridine Scaffold

For laboratories planning parallel library synthesis of imidazopyridine derivatives, the 3‑ethyl scaffold is preferable to N‑unsubstituted or N‑methyl variants because the ethyl substituent confers tautomeric stability while maintaining a balanced lipophilicity profile (XLogP3 = 0.7) [1]. The Al³⁺‑K10 clay‑catalyzed methodology provides a robust, high‑yielding route to diverse 2‑substituted analogues [2]. This combination of synthetic accessibility and physicochemical properties reduces the attrition rate commonly observed when optimizing overly polar (logP < 0) or excessively lipophilic (logP > 3) fragment hits.

Academic or Biotech Research Programs Exploring Synthetic Lethality Strategies in MTAP‑Deleted Cancers

The 3‑ethyl‑3H‑imidazo[4,5‑b]pyridin‑2‑amine fragment is directly connected to the clinical candidate MRTX1719, a PRMT5/MTA inhibitor that exploits synthetic lethality in MTAP‑deleted tumors [1]. Acquiring this specific fragment allows research groups to replicate published SAR trajectories, benchmark their own compound progression against a known clinical path, and potentially identify novel intellectual property by diverging from the disclosed MRTX1719 series. Generic imidazopyridine fragments without this translational pedigree do not offer the same strategic value for grant applications or internal portfolio justification.

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